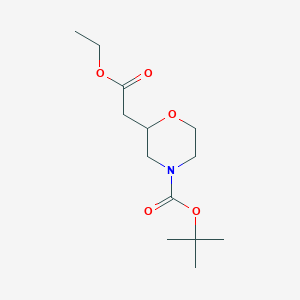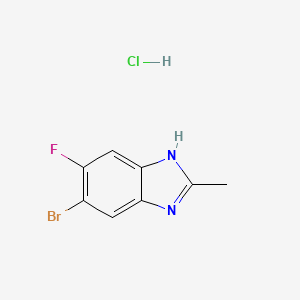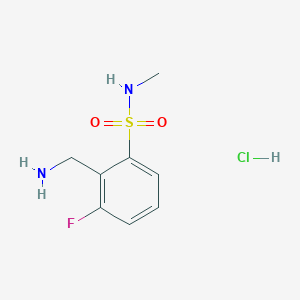
5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole
Vue d'ensemble
Description
5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the presence of bromine, chlorine, and ethoxycarbonyl groups attached to the azaindole core, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs halogenated azaindole derivatives and boronic acids as key reactants . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . The process is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of various substituted azaindoles .
Analyse Des Réactions Chimiques
5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the azaindole ring.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with various boronic acids.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene . The major products formed depend on the specific reactants and conditions used in the reactions.
Applications De Recherche Scientifique
5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of protein kinases, which are crucial for cell signaling and regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases involving dysregulated protein kinases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparaison Avec Des Composés Similaires
5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole can be compared with other similar compounds, such as:
5-Bromo-7-azaindole: This compound lacks the chlorine and ethoxycarbonyl groups, which may result in different chemical properties and biological activities.
6-Chloro-7-azaindole:
The presence of the bromine, chlorine, and ethoxycarbonyl groups in this compound makes it unique and potentially more versatile in various scientific and industrial applications.
Propriétés
IUPAC Name |
ethyl 5-bromo-6-chloropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)14-4-3-6-5-7(11)8(12)13-9(6)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJHWDGOWREDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC2=CC(=C(N=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)

